Tomelukast
Overview
Description
Tomelukast is a member of the class of acetophenones, specifically known for its role as a leukotriene antagonist. It exhibits anti-asthmatic activity by blocking the binding of leukotrienes to their receptors, thereby preventing their inflammatory effects . This compound is structurally characterized by a phenylethanone core substituted at various positions with hydroxy, propyl, and tetrazolylbutoxy groups .
Mechanism of Action
Target of Action
Tomelukast is a selective and orally active leukotriene receptor antagonist that inhibits the cysteinyl leukotriene CysLT1 receptor . The primary targets of this compound are the leukotriene receptors, specifically the CysLT1 receptors . These receptors are found in the human airway, including airway smooth muscle cells and airway macrophages, and on other pro-inflammatory cells .
Mode of Action
This compound works by blocking the action of substances in the body that cause the symptoms of asthma and allergic rhinitis . It blocks one of the chemicals that is released when you come into contact with asthma triggers, helping to stop your airways from swelling . By inhibiting the CysLT1 receptor, this compound prevents the action of leukotrienes, which are substances in the body that cause inflammation and constriction of airways .
Biochemical Pathways
The biochemical pathways affected by this compound involve the leukotriene pathway. Leukotrienes are products of arachidonic acid metabolism and are released from various cells, including mast cells and eosinophils . These eicosanoids bind to cysteinyl leukotriene (CysLT) receptors. The CysLT type-1 (CysLT1) receptor is found in the human airway and on other pro-inflammatory cells . CysLTs have been correlated with the pathophysiology of asthma, including airway edema, smooth muscle contraction, and altered cellular activity associated with the inflammatory process .
Pharmacokinetics
The pharmacokinetics of this compound are nearly linear for oral doses up to 50 mg. During once-daily dosing with 10-mg this compound, there is little accumulation of the parent drug in plasma . This suggests that this compound has good bioavailability and is well-absorbed in the body.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and constriction in the airways. By blocking the action of leukotrienes, this compound helps to prevent airway edema, smooth muscle contraction, and altered cellular activity associated with the inflammatory process . This results in improved breathing and reduced symptoms in conditions like asthma and allergic rhinitis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as diet, lifestyle, and exposure to other drugs or substances can affect how this compound is metabolized in the body . Additionally, the presence of other health conditions can also influence how effectively this compound works.
Biochemical Analysis
Biochemical Properties
Tomelukast interacts with leukotriene receptors, specifically blocking the action of leukotriene D4 . This interaction results in decreased inflammation and relaxation of smooth muscle , which is crucial in managing asthma symptoms.
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to have a significant impact on the function of mast cells, which play a key role in the inflammatory response associated with asthma .
Molecular Mechanism
This compound works at the molecular level by binding to leukotriene receptors and blocking the action of leukotriene D4 . This leads to decreased inflammation and relaxation of smooth muscle, which helps to alleviate the symptoms of asthma .
Metabolic Pathways
This compound is metabolized in the liver, primarily by the cytochrome P450 enzyme system, with a significant contribution from CYP2C8 . It also interacts with other enzymes in the system, including CYP3A4 and CYP2C9 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tomelukast can be synthesized through a multi-step process involving the following key steps:
Formation of the Acetophenone Core: The synthesis begins with the preparation of 1-phenylethanone, which is then substituted at position 2 by a hydroxy group, a propyl group at position 3, and a 4-(1H-tetrazol-5-yl)butoxy group at position 4.
Reaction Conditions: The reactions typically involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon for hydrogenation steps.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Tomelukast undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the acetophenone core can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions include various substituted acetophenones, alcohols, and ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Tomelukast has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of leukotriene receptor antagonists and their synthesis.
Biology: Investigated for its role in modulating inflammatory pathways and its potential effects on various biological processes.
Comparison with Similar Compounds
- Montelukast
- Zafirlukast
- Pranlukast
Tomelukast stands out due to its potential repurposing for neurodegenerative diseases and its distinct chemical structure .
Properties
IUPAC Name |
1-[2-hydroxy-3-propyl-4-[4-(2H-tetrazol-5-yl)butoxy]phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3/c1-3-6-13-14(9-8-12(11(2)21)16(13)22)23-10-5-4-7-15-17-19-20-18-15/h8-9,22H,3-7,10H2,1-2H3,(H,17,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYHLEQJTQJHSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)OCCCCC2=NNN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7020344 | |
Record name | Tomelukast | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7020344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88107-10-2 | |
Record name | Tomelukast | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88107-10-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tomelukast [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088107102 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tomelukast | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7020344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-(4-(1H-tetrazol-5-yl)butoxy)-2-hydroxy-3-propylphenyl)ethanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TOMELUKAST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59762X5CLS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Tomelukast?
A1: this compound functions as a leukotriene receptor antagonist. It specifically targets and blocks the cysteinyl leukotriene receptor type 1 (CysLT1), preventing the binding of leukotrienes like LTD4. [, ] This inhibition disrupts the inflammatory cascade triggered by leukotrienes in conditions like asthma. []
Q2: Are there any known drug interactions associated with this compound?
A2: Yes, this compound is metabolized by cytochrome P450 enzymes, particularly CYP3A4. [] This raises the possibility of interactions with drugs that either inhibit or induce these enzymes. For example, co-administration with Terfenadine can reduce the maximum serum concentration of this compound. []
Q3: What are the key structural features of this compound?
A3: While specific spectroscopic data is not provided in the research papers, this compound is characterized as an N-alkylated tetrazole derivative with substituted aromatic rings. [] This structural motif is common in various drugs and contributes to its pharmacological properties.
Q4: Has this compound demonstrated efficacy in preclinical or clinical studies for any specific conditions?
A4: Yes, this compound has been investigated for its potential in treating respiratory diseases. [, ] Studies have explored its use in addressing conditions like allergic rhinitis, bronchial asthma, chronic obstructive pulmonary disease, and the common cold. [] this compound has also shown promising results in preclinical studies, particularly in inhibiting cold air-induced asthmatic reactions. []
Q5: Have any alternative compounds or strategies emerged for targeting the same pathways or conditions as this compound?
A5: Yes, the field of leukotriene modifiers encompasses a diverse range of compounds. [] These include 5-lipoxygenase enzyme inhibitors like Zileuton, 5-lipoxygenase-activating-protein inhibitors like Quiflapon, and other LTD4-receptor antagonists like Zafirlukast and Montelukast. [] Each of these alternatives offers a different approach to modulating leukotriene pathways.
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